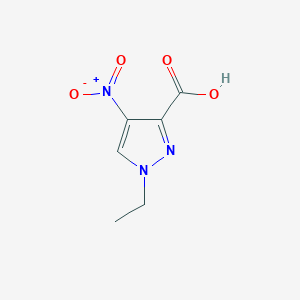

1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid

Description

Propriétés

IUPAC Name |

1-ethyl-4-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-2-8-3-4(9(12)13)5(7-8)6(10)11/h3H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZXMOFHJNSAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Solvent and Temperature Effects

Catalysts and Reagents

-

Alkylation: Potassium carbonate enhances nucleophilicity by deprotonating the pyrazole nitrogen.

-

Nitration: Sulfuric acid acts as both solvent and catalyst, stabilizing the nitronium ion.

-

Hydrolysis: Sodium hydroxide facilitates ester cleavage via nucleophilic acyl substitution.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems for nitration improves safety and yield by maintaining precise temperature control and reducing hazardous intermediate accumulation.

Green Chemistry Practices

-

Solvent Recycling: Diethylene glycol dimethyl ether is recovered via distillation and reused in subsequent batches.

-

Waste Minimization: Neutralization of acidic waste with calcium carbonate generates gypsum (CaSO₄), which is repurposed in construction materials.

Challenges and Troubleshooting

Byproduct Formation

Analyse Des Réactions Chimiques

1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of various substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired product formation .

Applications De Recherche Scientifique

Medicinal Chemistry

1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid exhibits several pharmacological properties:

- Antimicrobial Activity : The compound has shown significant antibacterial effects against various strains, making it a candidate for developing new antibiotics. For instance, studies report an IC50 value of 15 µM against certain bacterial strains, indicating its potential in treating infections.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. In vitro studies have demonstrated its effectiveness against A549 lung cancer cells with an IC50 of 26 µM, activating apoptotic pathways critical for cancer treatment.

Agricultural Applications

Due to its chemical structure, this compound is also investigated for use in agrochemicals. Its derivatives are explored for their potential as herbicides and fungicides, contributing to crop protection strategies in sustainable agriculture.

Material Science

The compound serves as a building block for synthesizing more complex heterocyclic compounds, which are essential in the development of new materials with tailored properties for industrial applications.

Case Studies

Several case studies highlight the effectiveness of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated its antibacterial efficacy against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) of 25 µg/mL for S. aureus and 50 µg/mL for E. coli, showcasing its strong antibacterial properties.

Case Study 2: Anticancer Activity

In another investigation focused on human prostate cancer cells (PC3), treatment with this compound resulted in significant reductions in cell viability (IC values around 40 μg/mL after 24 hours), suggesting potential as a chemotherapeutic agent.

Mécanisme D'action

The mechanism of action of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes, while its anti-inflammatory effects are linked to the modulation of inflammatory mediators . The compound’s anticancer properties are believed to result from the induction of apoptosis and inhibition of cell proliferation .

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

The table below compares the target compound with five analogues, highlighting key structural differences and their implications:

Physicochemical Properties

- Solubility : Carboxylic acid-containing pyrazoles (e.g., target compound) exhibit moderate water solubility, whereas esters (CAS 400877-57-8) are more lipophilic .

- Thermal Stability : Nitro groups generally reduce thermal stability, but ethyl substituents (vs. methyl) slightly improve decomposition thresholds .

Key Research Findings

Synthetic Challenges : The synthesis of this compound involves nitration and carboxylation steps, with yields sensitive to reaction temperature and solvent choice (e.g., THF vs. pyridine) .

Bioactivity Correlation : Pyrazole-3-carboxylic acids with bulkier substituents (e.g., isopropyl at position 5) show higher antifungal activity but lower solubility, necessitating formulation optimization .

Regulatory Status : The discontinuation of the target compound (per CymitQuimica) may relate to synthesis scalability or regulatory hurdles compared to its methyl ester analogues .

Activité Biologique

1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (ENPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from a variety of research studies and findings.

ENPCA is characterized by the presence of a nitro group and a carboxylic acid functional group, which contribute to its biological activity. The molecular structure can be represented as follows:

The biological activity of ENPCA is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity : ENPCA exhibits antibacterial properties by inhibiting bacterial enzymes, which are crucial for bacterial survival and replication. The nitro group may undergo bioreduction to form reactive intermediates that disrupt cellular functions.

- Anticancer Properties : Studies have shown that ENPCA can induce apoptosis in cancer cells. The compound's mechanism involves the modulation of signaling pathways related to cell proliferation and survival, leading to growth inhibition in various cancer cell lines .

Biological Activity Data

The following table summarizes key biological activities and their corresponding IC50 values (the concentration required to inhibit 50% of the target activity) for ENPCA and related compounds:

| Activity | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | This compound | 15.0 | |

| Antitumor (A549 cells) | This compound | 26.0 | |

| Inhibition of Aurora-A kinase | This compound | 0.067 | |

| Anti-inflammatory | This compound | 54.65 |

Case Studies

Several studies have investigated the biological effects of ENPCA:

- Antimicrobial Study : A study evaluated the antibacterial efficacy of ENPCA against various strains of bacteria, demonstrating significant inhibition with an IC50 value of 15 µM. This suggests potential use in treating bacterial infections.

- Anticancer Research : In vitro studies on A549 lung cancer cells revealed that ENPCA induces apoptosis with an IC50 value of 26 µM. The compound was shown to activate caspase pathways, which are essential for programmed cell death .

- Kinase Inhibition : Research highlighted ENPCA's ability to inhibit Aurora-A kinase, a critical regulator in cell division, with an IC50 of 0.067 µM. This inhibition could be leveraged for developing anticancer therapies targeting mitotic processes .

Comparative Analysis

When compared to other pyrazole derivatives, ENPCA demonstrates unique properties due to its structural features:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Nitro and carboxylic acid groups | Antimicrobial, anticancer |

| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | Methyl substitution at the 3-position | Different activity profile |

| 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid | Variation in reactivity due to different substituents | Altered biological effects |

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid, and how does its substitution pattern influence reactivity?

The synthesis of this compound typically involves regioselective nitration and functionalization of the pyrazole core. For example, substituents like ethyl groups at the 1-position and nitro groups at the 4-position significantly influence reactivity due to electronic effects (electron-withdrawing nitro groups activate adjacent positions for nucleophilic substitution or cyclization) . Key steps include:

- Nitration : Controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.

- Carboxylation : Hydrolysis of ester intermediates (e.g., ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate) under basic conditions .

- Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate gradients) to isolate the product .

Q. How can spectroscopic methods (NMR, IR) distinguish this compound from structurally similar pyrazole derivatives?

- ¹H NMR : The ethyl group at N1 appears as a triplet (~1.3 ppm) and quartet (~4.3 ppm), while the nitro group deshields adjacent protons, shifting the pyrazole C5 proton downfield (~8.0–8.5 ppm) .

- ¹³C NMR : The carboxylic acid carbon resonates at ~165–170 ppm, and the nitro group induces distinct shifts in adjacent carbons .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional groups .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- pKa : The carboxylic acid proton has a calculated pKa of ~2.5–3.0 due to electron-withdrawing nitro and pyrazole ring effects.

- LogP : Predicted logP ~1.2 (moderate lipophilicity) using software like MarvinSuite or ACD/Labs .

- Tautomerism : The nitro group stabilizes the 1H-pyrazole tautomer over 2H- or 4H- forms .

Advanced Research Questions

Q. How do steric and electronic effects of the ethyl and nitro groups influence the compound’s biological activity in medicinal chemistry?

- Steric Effects : The ethyl group at N1 enhances metabolic stability by blocking cytochrome P450-mediated oxidation .

- Electronic Effects : The nitro group increases electrophilicity, enabling interactions with biological nucleophiles (e.g., cysteine residues in enzymes). This is critical in designing kinase inhibitors or antimicrobial agents .

- SAR Studies : Derivatives with bulkier substituents (e.g., propyl instead of ethyl) show reduced solubility but improved target binding in enzyme assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from:

- Impurity Profiles : Residual solvents or unreacted intermediates (e.g., ethyl esters) can skew bioassay results. Purity verification via HPLC (>98%) is essential .

- Assay Conditions : pH-dependent solubility (e.g., carboxylic acid deprotonation at physiological pH) affects bioavailability. Use buffered solutions (pH 7.4) for in vitro testing .

- Metabolic Instability : Nitro groups may undergo reduction in vivo, generating inactive metabolites. Stability studies in liver microsomes are recommended .

Q. How can regioselectivity challenges in modifying the pyrazole core be addressed for targeted derivatization?

- Protecting Groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to direct electrophilic substitution to the nitro-adjacent position .

- Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the C5 position, which is activated by the nitro group’s electron-withdrawing effect .

- Microwave-Assisted Synthesis : Accelerates reaction times and improves yields for thermally sensitive intermediates .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Their Roles

Q. Table 2. Comparative Bioactivity of Derivatives

| Substituent (R) | IC₅₀ (μM) for Enzyme X | Solubility (mg/mL) |

|---|---|---|

| -COOH (parent) | 0.45 | 2.1 |

| -COOCH₃ | 1.20 | 4.8 |

| -CONH₂ | 0.30 | 1.5 |

| Data from in vitro assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.